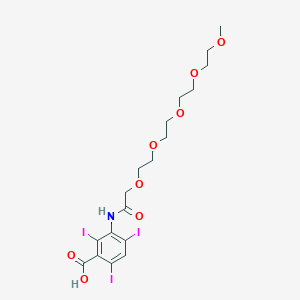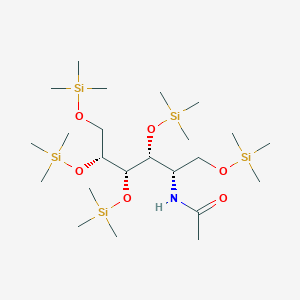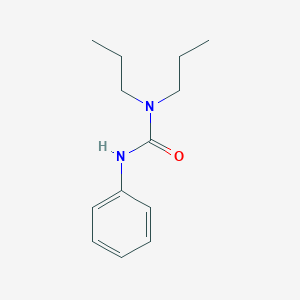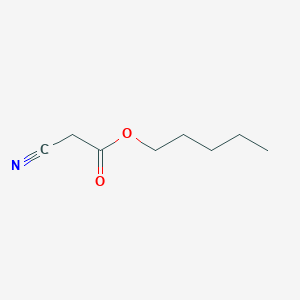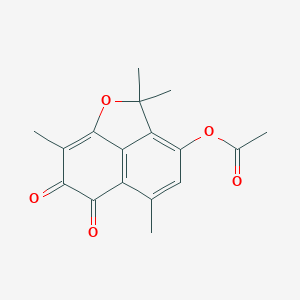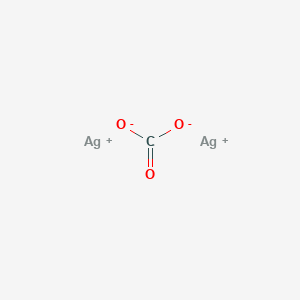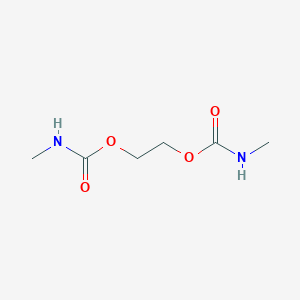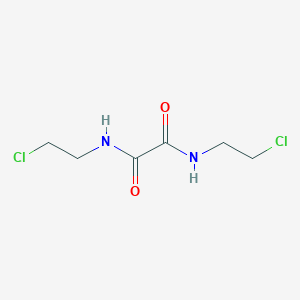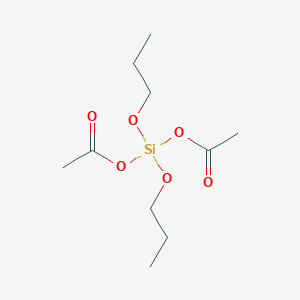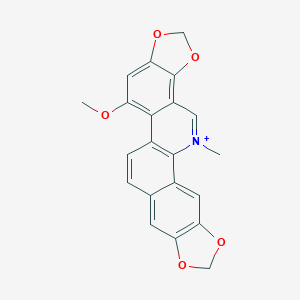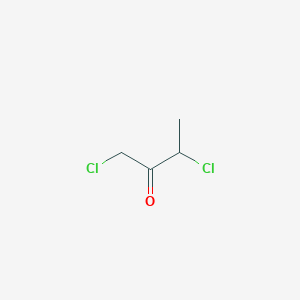
1,3-Dichlorobutan-2-one
描述
1,3-Dichlorobutan-2-one is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the carbon atoms at positions 1 and 3 of the butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichlorobutan-2-one can be synthesized through several methods. One common approach involves the chlorination of butanone. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the reaction of 1,3-dichlorobutane with a suitable oxidizing agent. This method requires careful control of reaction conditions to achieve the desired product without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in the production of this compound.
化学反应分析
Types of Reactions
1,3-Dichlorobutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted butanones.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Strong oxidizing agents such as potassium permanganate or chromium trioxide are often used in these reactions.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Major Products Formed
Substitution: Substituted butanones (e.g., 1-hydroxy-3-chlorobutan-2-one, 1-amino-3-chlorobutan-2-one).
Reduction: 1,3-Dichlorobutan-2-ol.
Oxidation: 1,3-Dichlorobutanoic acid.
科学研究应用
1,3-Dichlorobutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it useful in probing the active sites of enzymes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive molecules. Its reactivity with biological nucleophiles is of particular interest.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes. Its chlorinated structure makes it useful in the synthesis of flame retardants and other materials.
作用机制
The mechanism of action of 1,3-dichlorobutan-2-one involves its reactivity with nucleophiles. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and addition reactions. The chlorine atoms also contribute to the compound’s reactivity by stabilizing the intermediate species formed during these reactions.
相似化合物的比较
Similar Compounds
1,3-Dichlorobutane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
1,3-Dichloropropane: Shorter carbon chain and different reactivity profile.
1,4-Dichlorobutane: Different position of chlorine atoms, leading to different chemical behavior.
Uniqueness
1,3-Dichlorobutan-2-one is unique due to the presence of both chlorine atoms and a carbonyl group. This combination of functional groups imparts distinct reactivity, making it a versatile compound in synthetic chemistry. Its ability to undergo a wide range of reactions, including nucleophilic substitution and reduction, sets it apart from other similar compounds.
属性
IUPAC Name |
1,3-dichlorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-3(6)4(7)2-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOIWZWGAUKVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864709 | |
| Record name | 1,3-Dichlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-77-5 | |
| Record name | 1,3-Dichloro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichlorobutan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichlorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine](/img/structure/B96644.png)

